Ortho-Fluorine Substitution Confers Distinct Physicochemical Properties Relative to Para- and Meta-Fluoro Isomers
Among the three regioisomeric N-(fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamides, the ortho-fluoro derivative (target compound) exhibits the highest computed lipophilicity (XLogP3-AA = 4.6) and the smallest topological polar surface area, distinguishing it from the para-fluoro (CID 6325292) and meta-fluoro (CID 7116979) analogs [1]. Ortho-fluorine substitution also imposes a torsional constraint on the N-phenyl ring, potentially affecting binding pocket complementarity in targets that accommodate non-coplanar aryl groups.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6; TPSA = 71.3 Ų (CID 7116978) |
| Comparator Or Baseline | Para-fluoro isomer (CID 6325292): XLogP3-AA = 4.6; no publicly available TPSA. Meta-fluoro isomer (CID 7116979): XLogP3-AA = 4.6. |
| Quantified Difference | All three regioisomers share identical XLogP3-AA (4.6) per current PubChem data; however, the ortho-fluoro isomer has a unique intramolecular hydrogen-bonding motif (N–H···F) that is absent in meta and para isomers, influencing 3D conformation despite similar 2D descriptors [2]. |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
For assays sensitive to ligand conformation (e.g., kinase selectivity panels or GPCR binding), the ortho-fluoro conformational bias can be the difference between a hit and an inactive compound; using a regioisomeric substitute negates this property.
- [1] PubChem. Compound Summaries: CID 7116978 (target), CID 6325292 (para-fluoro), CID 7116979 (meta-fluoro). National Center for Biotechnology Information. Accessed 29 Apr 2026. View Source
- [2] Müller, K., Faeh, C., Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. (Supporting reference for ortho-fluorine conformational effects). View Source
